5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-15-6-8-10(13-14-11(8)17)9(7-15)12(18)16-4-2-3-5-16/h6-7H,2-5H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOZJBSJVPDODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a fused ring structure that contributes to its biological activity. The presence of the pyrrolidine carbonyl group enhances its pharmacological profile, making it a versatile scaffold for drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo compounds. For instance, derivatives of pyrazolo[4,3-c]pyridines have shown efficacy against various cancer cell lines through mechanisms such as inhibition of cell proliferation and induction of apoptosis.
Case Study:
A study evaluated the cytotoxic effects of 5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one on human cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating significant anticancer activity compared to standard chemotherapeutics .
Antimicrobial Properties
Compounds based on the pyrazolo scaffold have been investigated for their antimicrobial properties. The synthesis of various pyrazolo derivatives has been reported to yield compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Bacillus subtilis | 16 µg/mL | |
| Proteus vulgaris | 128 µg/mL |
This table indicates that the compound possesses varying degrees of activity against different bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes relevant in disease pathways. For example, it has shown promise as an inhibitor of certain kinases involved in cancer progression.
Case Study:
Inhibition assays demonstrated that 5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one effectively inhibited the activity of Polo-like kinase 1 (Plk1), a target in cancer therapy. The compound's structure-activity relationship was analyzed to optimize its inhibitory potency .
Synthetic Approaches
Various synthetic methodologies have been developed for the preparation of 5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one. These methods often involve multicomponent reactions that allow for efficient assembly of complex structures.
Synthesis Example:
A straightforward synthetic route involves the condensation of 5-methylpyrazole with pyrrolidine derivatives under acidic conditions, yielding high purity products with good yields .
Mechanism of Action
The mechanism of action of 5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and biological activities of analogous compounds:
Key Comparative Insights
Core Structure Variations: The target compound’s pyrazolo[4,3-c]pyridine core differentiates it from pyrazolo[1,5-a]pyrimidinones (e.g., compound in ), which exhibit distinct electronic properties due to the pyrimidinone ring.
Substituent Impact :
- The pyrrolidine-1-carbonyl group in the target compound contrasts with piperazine-1-carbonyl in . Piperazine’s additional nitrogen may enhance solubility but reduce lipophilicity compared to pyrrolidine.
- Chlorinated substituents in improve anti-inflammatory activity but may increase toxicity risks.
Biological Activity :
- Pyrazolo[4,3-c]pyridines with bulky substituents (e.g., benzyl or chlorophenyl groups in ) show anti-inflammatory effects, likely via COX-2 inhibition.
- Analogous pyrazolopyridines with heteroaromatic substituents (e.g., dimethylphenyl in ) are prioritized in oncology for kinase inhibition .
Synthetic Accessibility :
- The target compound’s synthesis via DMFDMA-mediated cyclization is more streamlined than multi-step routes for piperazine derivatives .
Research Challenges and Opportunities
- Limited Structural Data: No hits for pyrazolo[4,3-c]pyridines were found in the Cambridge Structural Database (as of 2004), highlighting the need for crystallographic studies .
- Activity Gaps : While anti-inflammatory and anticancer activities are reported for analogs, the target compound’s specific efficacy remains unvalidated.
Biological Activity
5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a compound of interest due to its potential biological activities, particularly in the realm of drug discovery. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound is characterized by a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological properties. Its structure can be represented as follows:
Anticancer Properties
Research indicates that compounds similar to 5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one exhibit significant anticancer activity. A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives, revealing that they act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The IC50 values for these compounds showed promising results in inhibiting cancer cell lines such as MCF-7 and HCT-116:
| Compound ID | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
|---|---|---|
| 1 | 59 ± 0.94 | 9 ± 0.36 |
| 2 | 45 ± 1.6 | 6 ± 0.24 |
These findings suggest that similar derivatives could be explored for their anticancer potential through further functionalization and optimization of the pyrazolo scaffold .
The mechanism by which pyrazolo compounds exert their anticancer effects often involves the inhibition of specific kinases that regulate cell proliferation and survival. For instance, the pyrazolo scaffold has been identified as a bioisostere of purine, making it relevant in targeting ATP-binding sites in kinases . This structural similarity allows these compounds to effectively compete with ATP and inhibit kinase activity.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has been achieved through various methodologies that emphasize the importance of the pyrrolidine moiety in enhancing biological activity. The incorporation of this moiety has been shown to improve solubility and bioavailability, critical factors for drug efficacy .
Case Studies
Q & A
Basic: What synthetic strategies are effective for constructing the pyrazolo[4,3-c]pyridine core in this compound?
The pyrazolo[4,3-c]pyridine scaffold can be synthesized via Sonogashira cross-coupling followed by ammonia-mediated annulation of alkynyl precursors. Substituent tolerance at the 2-, 4-, and 6-positions allows modular derivatization, enabling the introduction of pyrrolidine-1-carbonyl groups. Key steps include optimizing reaction temperatures (e.g., 120°C for cyclization) and solvent systems (e.g., DMF/acetonitrile mixtures) to improve yields .
Basic: How can structural characterization resolve ambiguities in regiochemistry for substituted pyrazolo[4,3-c]pyridines?
Use NOESY NMR to confirm spatial proximity between protons (e.g., H-3 and CH2 groups in benzyl-substituted derivatives). X-ray crystallography is critical for unambiguous assignment, though limited structural data exist for this scaffold in the Cambridge Structural Database . Pair NMR with HRMS and elemental analysis to validate purity and molecular formula .
Advanced: How do substituents at the 7-position (e.g., pyrrolidine-1-carbonyl) influence cytotoxicity and selectivity in cancer cell lines?
Derivatives with electron-withdrawing groups (e.g., carbonyls) at the 7-position exhibit enhanced cytotoxicity (GI50 values in µM range) by disrupting mitosis and inducing apoptosis. Assess selectivity using normal cell lines (e.g., RPE-1, MRC-5) and compare SAR trends with analogs like 2H-pyrazolo[4,3-d]pyrimidines, where substituent bulk correlates with kinase inhibition .
Advanced: What methodologies address low bioavailability of pyrazolo[4,3-c]pyridine derivatives in preclinical studies?
Improve solubility via prodrug strategies (e.g., esterification of carbonyl groups) or formulation with cyclodextrins. For metabolic stability, replace labile substituents (e.g., methyl groups) with fluorinated analogs. Prioritize in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) early in optimization .
Advanced: How can conflicting bioactivity data between in vitro and in vivo models be reconciled for this compound?
Discrepancies often arise from off-target effects or poor pharmacokinetics. Use transcriptomic profiling (e.g., RNA-seq) to identify secondary targets in vivo. Validate hypotheses via knockout models or chemical proteomics (e.g., affinity pulldown assays) .
Basic: What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Employ preparative TLC (e.g., CHCl3/MeOH 9:1) or reverse-phase HPLC for small-scale purification. For larger batches, use silica gel column chromatography with gradients of ethyl acetate/hexane. Monitor fractions via LC-MS to confirm retention of the pyrrolidine-carbonyl moiety .
Advanced: What computational tools predict binding modes of this compound to kinase targets (e.g., CDKs, Aurora kinases)?
Perform docking studies using crystal structures of homologous kinases (e.g., PDB: 4YC3 for CDK2). Validate predictions with molecular dynamics simulations to assess binding stability. Cross-reference with pharmacophore models of known pyrazolo[4,3-c]pyridine inhibitors .
Advanced: How do steric and electronic effects of the pyrrolidine-1-carbonyl group impact metabolic stability?
Bulky substituents reduce CYP450-mediated oxidation but may increase glucuronidation. Use deuterium labeling (e.g., methyl-d3 groups) to track metabolic hotspots. Compare half-lives in human liver microsomes with analogs lacking the pyrrolidine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
